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Compound of Interest

Compound Name: Lesogaberan napadisylate

Cat. No.: B11934014 Get Quote

Technical Support Center: Lesogaberan
Napadisylate
This technical support center provides researchers, scientists, and drug development

professionals with essential information for designing and troubleshooting experiments

involving lesogaberan napadisylate.

Frequently Asked Questions (FAQs)
Q1: What is Lesogaberan and what is its primary mechanism of action?

Lesogaberan (also known as AZD3355) is a potent and selective agonist for the Gamma-

aminobutyric acid type B (GABA-B) receptor.[1][2][3] Its primary mechanism of action is to

stimulate GABA-B receptors, which are G protein-coupled receptors that mediate slow and

prolonged inhibitory effects in the nervous system.[4] This activation leads to downstream

effects such as the inhibition of transient lower esophageal sphincter relaxations (TLESRs),

which is the primary basis for its investigation as a treatment for gastroesophageal reflux

disease (GERD).[5][6][7]

Q2: What are the key binding affinities and potencies of Lesogaberan?

Lesogaberan demonstrates high potency and selectivity for the GABA-B receptor. Key in-vitro

parameters include:
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EC50: 8.6 nM for human recombinant GABA-B receptors.[2][8][9]

Ki (rat brain membranes): 5.1 nM for GABA-B receptors, compared to 1.4 µM for GABA-A

receptors, highlighting its selectivity.[2][8][9]

Q3: What is the general pharmacokinetic profile of Lesogaberan in humans?

Following oral administration, lesogaberan is rapidly and extensively absorbed.[10] A study in

healthy male subjects showed that after a single 100 mg oral dose, the maximum plasma

concentration (Cmax) was reached within 1-2 hours.[10] The drug has a terminal half-life of

approximately 11 to 13 hours.[10] The primary route of elimination is metabolism, with about

84% of the dose excreted in the urine as the parent compound or its metabolites.[10]

Q4: Has Lesogaberan been evaluated in clinical trials?

Yes, lesogaberan has been investigated in multiple Phase I and Phase II clinical trials for the

treatment of GERD, often as an add-on therapy for patients who respond partially to proton

pump inhibitors (PPIs).[1][5][7][11] For example, a Phase IIb study randomized 661 patients to

receive various doses of lesogaberan (60, 120, 180, or 240 mg twice daily) or a placebo

alongside their ongoing PPI therapy.[5] While it was generally well-tolerated, the highest dose

showed only a marginal, though statistically significant, improvement in symptoms compared to

placebo.[5] The development of lesogaberan was ultimately discontinued as its efficacy was

not deemed clinically meaningful for the target population.[12]

Pharmacokinetic Data Summary
The following tables summarize key pharmacokinetic parameters for lesogaberan from

preclinical and clinical studies.

Table 1: Preclinical Oral Bioavailability
Species Oral Bioavailability Source

Rat 100% [2][9]

Dog 88% [2][9]
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Table 2: Human Pharmacokinetic Parameters (Single
Dose)

Parameter Value Conditions Source

Dose (Oral) 100 mg Healthy male subjects [10]

Tmax (Time to Cmax) 1 - 2 hours Healthy male subjects [10]

Terminal Half-life (t½) 11 - 13 hours Healthy male subjects [10]

Renal Clearance
~22% of total

clearance
Healthy male subjects [10]

Total Urinary

Excretion

~84% of dose (parent

+ metabolites)
Healthy male subjects [10]

Experimental Protocols & Methodologies
Protocol 1: In-Vivo Assessment of TLESRs in Healthy
Volunteers
This protocol provides a generalized framework based on methodologies used in Phase I

clinical trials to assess the pharmacodynamic effect of lesogaberan on transient lower

esophageal sphincter relaxations (TLESRs).

Objective: To measure the effect of a single oral dose of lesogaberan on the frequency of

TLESRs and acid reflux episodes in healthy subjects.

Design: Single-blind, placebo-controlled, randomized, crossover study.[13]

Methodology:

Subject Enrollment: Recruit healthy male volunteers (N≈24).[13]

Randomization & Dosing: Subjects are randomized to receive single oral doses of

lesogaberan (e.g., 0.8 mg/kg), an active comparator like baclofen (e.g., 40 mg), and a

placebo in separate treatment periods.[13] A washout period of at least 7 days should

separate each treatment.[13]
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Standardized Meal: One hour after dosing, subjects consume a standardized meal to induce

TLESRs.[6][13]

Manometry and pH-metry: For the 3-hour period following the meal, perform esophageal

manometry and pH-metry to record LES pressure, TLESRs, and esophageal acid exposure.

[6][13]

Data Analysis:

Quantify the total number of TLESRs and acid reflux episodes in the postprandial period

for each treatment arm.

Calculate the mean LES pressure.

Use appropriate statistical methods (e.g., geometric mean ratio for TLESRs) to compare

the effects of lesogaberan and baclofen to placebo.[13]

Protocol 2: In-Vitro GABA-B Receptor Binding Assay
This protocol describes a general method for determining the binding affinity of lesogaberan for

the GABA-B receptor using a competitive radioligand binding assay.

Objective: To determine the inhibitory constant (Ki) of lesogaberan at the rat GABA-B receptor.

Materials:

Rat brain membrane preparation (source of GABA-B receptors).

Radioligand: [3H]GABA.[2][8]

Non-labeled lesogaberan at various concentrations.

Assay buffer.

Scintillation counter.

Methodology:
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Incubation: In a microplate, combine the rat brain membranes, a fixed concentration of

[3H]GABA, and varying concentrations of unlabeled lesogaberan.

Equilibrium: Incubate the mixture to allow the binding reaction to reach equilibrium.

Separation: Rapidly filter the mixture through glass fiber filters to separate bound from

unbound radioligand. Wash the filters quickly with ice-cold assay buffer to remove non-

specifically bound radioactivity.

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the

radioactivity using a scintillation counter.

Data Analysis:

Generate a displacement curve by plotting the percentage of specific [3H]GABA binding

against the logarithm of the lesogaberan concentration.

Calculate the IC50 value (the concentration of lesogaberan that inhibits 50% of specific

[3H]GABA binding).

Convert the IC50 value to the Ki value using the Cheng-Prusoff equation, which accounts

for the concentration and affinity of the radioligand.

Troubleshooting Guide
Q1: We are observing high inter-individual variability in plasma concentrations in our

pharmacokinetic study. What are the potential causes?

High variability is a common challenge in pharmacokinetic studies and can stem from multiple

sources.[14]

Physiological Factors: Differences in gastric emptying rates, intestinal transit times, and

metabolism can significantly impact drug absorption and clearance.[14]

Formulation Issues: The napadisylate salt form of lesogaberan is used to improve stability.

However, issues with tablet dissolution or excipient interactions could lead to variable

absorption. Low aqueous solubility is a known risk factor for high PK variability.[15][16]
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Food Effects: The timing and composition of meals can alter drug absorption. Clinical

protocols for lesogaberan often specified dosing relative to a standardized meal to minimize

this variable.[6][13]

Patient Compliance: In multi-dose studies, ensuring strict adherence to the dosing schedule

is critical.[17]

Genetic Factors: Polymorphisms in drug transporters or metabolic enzymes can lead to

subject-to-subject differences in drug exposure.[14]

Q2: Our study is showing a higher-than-expected incidence of paresthesia, even at lower

doses. How can we mitigate this?

Paresthesia (a sensation of tingling or numbness) was a known dose-dependent adverse effect

of lesogaberan.[12]

Rate of Absorption: The occurrence of this side effect is strongly linked to the initial rate of

drug absorption and the resulting peak plasma concentration (Cmax).[12] Rapid absorption

leads to a higher incidence of paresthesia.

Mitigation Strategies:

Fractionating the Dose: Administering the total dose in smaller, more frequent intervals

can lower Cmax and reduce the incidence of paresthesia.[12]

Reducing Infusion Rate: For intravenous administration, slowing the rate of infusion can

achieve the same effect.[12]

Modified-Release Formulations: The most effective strategy is to use a modified-release

formulation designed to slow the rate of absorption, thereby blunting the Cmax while

maintaining therapeutic exposure (AUC).[12]

Q3: In our in-vitro functional assay (e.g., cAMP inhibition), the dose-response curve for

lesogaberan is inconsistent or shows a shallow slope. What should we check?

Assay System Integrity:
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Cell Health: Ensure the cells expressing the GABA-B receptor are healthy and not over-

confluenced.

Receptor Expression: Verify consistent expression levels of both GABA-B1 and GABA-B2

subunits, as functional receptors are obligate heterodimers.[4]

Compound Stability: Lesogaberan's free form can be unstable; ensure you are using a stable

salt form (like napadisylate or hydrochloride) and preparing fresh solutions.[2] If precipitation

is observed, gentle heating or sonication may be required.[8]

G-Protein Coupling: The GABA-B receptor signals through Gi/o proteins to inhibit adenylyl

cyclase and reduce cAMP.[4][18] Ensure your assay conditions (e.g., presence of forskolin to

stimulate cAMP production) are optimized to detect this inhibitory effect.

Assay Interference: Check for any interference from your vehicle (e.g., DMSO) or other

buffer components with the adenylyl cyclase or cAMP detection system.
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Caption: GABA-B receptor signaling pathway activated by Lesogaberan.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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